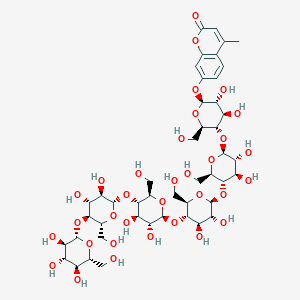
4-Methylumbelliferyl b-D-cellohexaoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl b-D-cellohexaoside is a fluorescent substrate used primarily for the detection of β-glucosidase. This compound is non-toxic, water-soluble, and stable, making it suitable for various biochemical assays. It has a molecular weight of 521.4 g/mol and is known for its ability to produce a fluorescent signal upon enzymatic hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl b-D-cellohexaoside typically involves the glycosylation of 4-methylumbelliferone with cellohexaose. The reaction is carried out under mild acidic conditions to ensure the stability of the glycosidic bond. The process involves the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then crystallized and dried to obtain a stable, solid product suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl b-D-cellohexaoside primarily undergoes hydrolysis reactions. When exposed to β-glucosidase, the glycosidic bond is cleaved, releasing 4-methylumbelliferone, which fluoresces under UV light .
Common Reagents and Conditions
The hydrolysis reaction typically requires β-glucosidase as the enzyme and is carried out in an aqueous buffer solution at a neutral pH. The reaction is monitored by measuring the fluorescence intensity of the released 4-methylumbelliferone .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, a compound known for its strong fluorescent properties .
Scientific Research Applications
4-Methylumbelliferyl b-D-cellohexaoside is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemistry: Used as a substrate in enzyme assays to study the activity of β-glucosidase and other related enzymes.
Biology: Employed in the detection and quantification of β-glucosidase activity in various biological samples.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies and other metabolic disorders.
Industry: Applied in the quality control of food products and in the development of new enzymatic processes.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl b-D-cellohexaoside involves its hydrolysis by β-glucosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify the enzyme activity. The molecular target of this compound is β-glucosidase, and the pathway involved is the hydrolysis of the glycosidic bond .
Comparison with Similar Compounds
4-Methylumbelliferyl b-D-cellohexaoside is unique due to its high specificity for β-glucosidase and its strong fluorescent signal upon hydrolysis. Similar compounds include:
4-Methylumbelliferyl β-D-cellobioside: Used as a substrate for cellulase assays and produces a fluorescent signal upon hydrolysis.
4-Methylumbelliferyl β-D-glucuronide: Used for the detection of β-glucuronidase activity.
4-Methylumbelliferyl β-D-galactoside: Employed in assays for β-galactosidase activity.
These compounds share similar fluorescent properties but differ in their enzyme specificity and applications.
Properties
CAS No. |
84325-21-3 |
|---|---|
Molecular Formula |
C46H68O33 |
Molecular Weight |
1149.0 g/mol |
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C46H68O33/c1-12-4-22(53)68-15-5-13(2-3-14(12)15)67-41-31(62)25(56)36(17(7-48)70-41)76-43-33(64)27(58)38(19(9-50)72-43)78-45-35(66)29(60)40(21(11-52)74-45)79-46-34(65)28(59)39(20(10-51)73-46)77-44-32(63)26(57)37(18(8-49)71-44)75-42-30(61)24(55)23(54)16(6-47)69-42/h2-5,16-21,23-52,54-66H,6-11H2,1H3/t16-,17-,18-,19-,20-,21-,23-,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+/m1/s1 |
InChI Key |
UTBJMLYZMZEJEQ-PFIONZJYSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride](/img/structure/B12349998.png)
![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)



amine](/img/structure/B12350032.png)
![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)

![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12350053.png)


